3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (referred to as compound 7w in the source paper) is a synthetically derived small molecule that acts as a potent glycine transporter 1 (GlyT1) inhibitor. GlyT1 is a protein responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. Inhibiting GlyT1 leads to increased levels of glycine in the synapse, which can modulate glutamatergic neurotransmission and potentially provide therapeutic benefit in neurological disorders. This compound has been investigated for its potential therapeutic effects in the context of schizophrenia.
The synthesis of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) involved a multi-step process starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734). The key modification involved introducing heteroaromatic rings into the structure to enhance its GlyT1 inhibitory activity. The specific details of the synthetic steps and reagents are described in the source paper.
The molecular structure of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide features a central pyridine ring substituted with a chloro and a trifluoromethyl group. The pyridine ring is connected to a carboxamide group, which is further linked to a substituted piperidine ring. The piperidine ring is also linked to a phenyl ring, which bears an ethyl-substituted pyrazole group. The specific stereochemistry of the chiral centers is indicated by the (S) configuration for the piperidine-2-ylmethyl moiety and the phenyl[(2S)-piperidin-2-yl]methyl group.
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide exerts its pharmacological effects by inhibiting the GlyT1 transporter protein. This inhibition prevents the reuptake of glycine from the synapse, leading to elevated synaptic glycine levels. The increased glycine concentration can then modulate glutamatergic neurotransmission through its interaction with the NMDA receptor, a subtype of glutamate receptor that requires glycine as a co-agonist.
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide has been investigated for its potential therapeutic benefits in treating schizophrenia. Preclinical studies in rodent models of schizophrenia demonstrated significant therapeutic effects without causing undesirable central nervous system side effects.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8